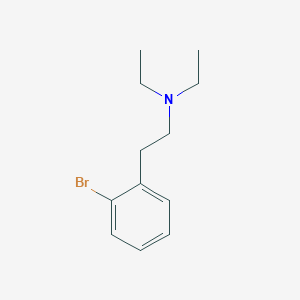
2-(2-Bromophenyl)-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-N,N-diethylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N,N-diethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(2-Bromophenyl)-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may act on various pathways, including neurotransmitter systems and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenethylamine: Similar structure but lacks the diethylamine chain.
2-(2-Bromophenyl)ethylamine: Similar structure but with different substituents on the ethylamine chain.
Uniqueness
2-(2-Bromophenyl)-N,N-diethylethan-1-amine is unique due to its specific combination of a bromine-substituted phenyl ring and a diethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
64024-82-4 |
|---|---|
Molecular Formula |
C12H18BrN |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C12H18BrN/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
UTGNHFBSPMRMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


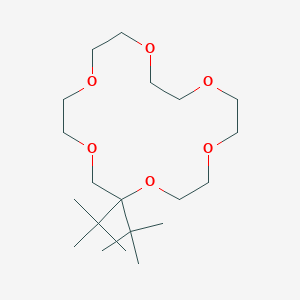
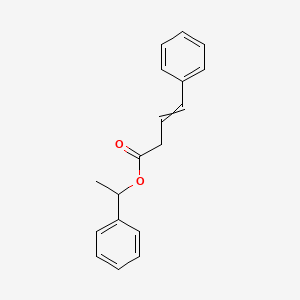
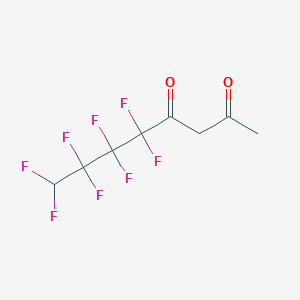
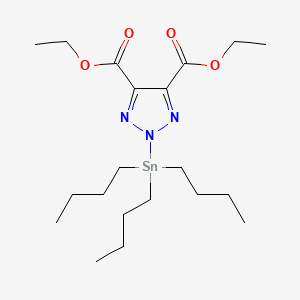
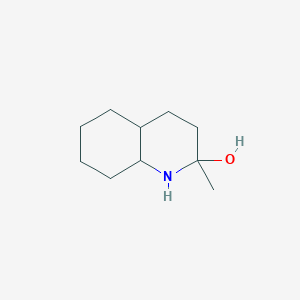
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)


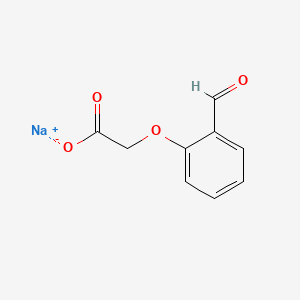
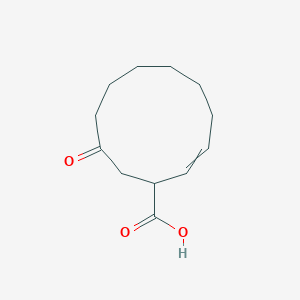
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
